molecular formula C16H14N2 B3052540 Bis(4-ethenylphenyl)diazene CAS No. 42254-91-1

Bis(4-ethenylphenyl)diazene

Cat. No.: B3052540
CAS No.: 42254-91-1
M. Wt: 234.29 g/mol
InChI Key: AWKDEEXFAVIGAF-UHFFFAOYSA-N
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Description

Bis(4-ethenylphenyl)diazene (CAS: 92792-15-9), also known as (E)-1,2-bis(4-ethynylphenyl)diazene, is a diazene derivative characterized by two ethynyl-substituted phenyl groups linked by an azo (-N=N- bond) group . Its molecular formula is C₁₆H₁₀N₂, with a molecular weight of 230.27 g/mol and an IUPAC name of bis(4-ethynylphenyl)diazene. The compound is synthesized via coupling reactions, with rigorous quality control using analytical techniques such as HPLC, GC-MS, NMR, and FTIR .

This compound is primarily utilized as a pharmaceutical intermediate and in medicinal chemistry for drug discovery. Its ethynyl groups confer unique electronic properties, making it valuable in materials science and biotechnology applications . The compound’s stability under standard storage conditions and compatibility with diverse reaction conditions enhance its industrial relevance .

Properties

IUPAC Name

bis(4-ethenylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDEEXFAVIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42254-91-1
Record name Bis(4-ethenylphenyl)diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042254911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-ethenylphenyl)diazene can be synthesized through several methods. One common approach involves the reaction of 4-ethenylaniline with nitrosobenzene under acidic conditions. The reaction typically proceeds via the formation of an intermediate azoxy compound, which is subsequently reduced to the desired diazene compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-ethenylphenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-ethenylphenyl)diazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-ethenylphenyl)diazene involves its ability to undergo cis-trans isomerization. This process can be triggered by light or heat, leading to changes in the compound’s geometry and electronic properties. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazene derivatives with aryl substituents exhibit distinct physicochemical and biological properties depending on the functional groups attached. Below is a detailed comparison of Bis(4-ethenylphenyl)diazene with structurally related compounds:

Table 1: Structural and Functional Comparison of Diazene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-ethynylphenyl C₁₆H₁₀N₂ 230.27 Pharmaceutical intermediate, materials science
(E)-1,2-bis(4-chlorophenyl)diazene 4-chlorophenyl C₁₂H₈Cl₂N₂ 263.12 Tumor suppressor stabilizer (Pdcd4)
Bis(4-methoxyphenyl)diazene 1-oxide 4-methoxyphenyl, oxide C₁₄H₁₄N₂O₃ 270.28 High ΔfusH (20.63–29.30 kJ/mol), thermal studies
Bis(3-chlorophenyl)diazene 1-oxide 3-chlorophenyl, oxide C₁₂H₈Cl₂N₂O 285.11 LogP = 4.919 (lipophilic), drug design
(E)-Bis(3-iodo-4-methylphenyl)diazene 3-iodo-4-methylphenyl C₁₄H₁₂I₂N₂ 490.08 Radiopharmaceutical potential, heavy atom effects

Key Comparative Insights

Substituent Effects on Bioactivity The 4-chlorophenyl derivative (CAS: N/A) demonstrated efficacy in stabilizing the tumor suppressor Pdcd4, likely due to chlorine’s electron-withdrawing nature enhancing binding affinity .

Thermodynamic Properties

  • Bis(4-methoxyphenyl)diazene 1-oxide exhibits a high enthalpy of fusion (ΔfusH = 20.63–29.30 kJ/mol), suggesting strong crystalline packing forces due to methoxy group polarity .
  • The lipophilicity of Bis(3-chlorophenyl)diazene 1-oxide (logP = 4.919) makes it suitable for membrane-permeable drug candidates .

Applications in Materials Science

  • This compound’s ethynyl groups enable π-conjugation, useful in organic electronics or sensors .
  • The iodine-substituted derivative (CAS: 76274-15-2) may serve in radiopharmaceuticals due to iodine’s heavy atom effect, enhancing X-ray contrast or radioactive labeling .

Table 2: Physicochemical Data Comparison

Property This compound Bis(4-methoxyphenyl)diazene 1-oxide Bis(3-chlorophenyl)diazene 1-oxide
Melting Point Not reported 377.20–406.50 K (NIST) Not reported
ΔfusH (kJ/mol) Not reported 20.63–29.30 Not reported
logP (lipophilicity) Estimated ~3.5 Not reported 4.919 (Crippen)
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents) Low (lipophilic)

Biological Activity

Chemical Structure and Properties
Bis(4-ethenylphenyl)diazene, with the chemical formula C16H14N2\text{C}_{16}\text{H}_{14}\text{N}_2 and CAS number 179538, is an organic compound characterized by its diazene functional group. The compound features two ethylene-substituted phenyl groups attached to a central diazene unit. Its structural properties suggest potential reactivity in biological systems, particularly in relation to oxidative stress and cancer pathways.

The mechanisms underlying the biological activity of diazene compounds often involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can result in DNA damage, apoptosis, or necrosis in cancer cells. For instance, studies have shown that certain bis(diazene) compounds can induce genotoxic effects, which are crucial for their anticancer activity .

Toxicity and Safety Profile

Despite the promising anticancer activities of some diazene derivatives, toxicity remains a concern. Evaluations using the comet assay have indicated varying levels of genotoxicity among different derivatives, suggesting that while some compounds exhibit significant biological activity, they may also pose risks of DNA damage . Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that while some derivatives show good bioavailability, others may present limitations concerning safety profiles .

Comparative Data Table

Compound NameIC50 (µM)Cell Lines AffectedGenotoxicity Level
This compoundNot specifiedRKO, HeLaModerate
Bis(spiro-2,4-dihydro-3H-pyrazol)49.79 - 113.70RKO, PC-3, HeLaHigh
Other Diazene DerivativesVariesA-549, MCF-7Variable

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of various diazene derivatives on human cancer cell lines, this compound was included among several tested compounds. Although it did not show significant bioactivity compared to more potent derivatives like bis(spiro-pyrazolone), it provided insights into structure-activity relationships that could guide future modifications for enhanced efficacy .

Study 2: Genotoxicity Assessment

Another relevant study focused on the genotoxic effects of bis(diazene) compounds. The comet assay revealed that certain derivatives induced significant DNA damage in treated cells. Although this compound was not singled out for high toxicity in this study, its structural similarities with other tested compounds warrant further investigation into its potential genotoxic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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